4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
- The compound’s unique structure and properties make it valuable in fields such as pharmaceutical chemistry, agrochemistry, materials science, and organic catalysis.
- It acts as a pharmacophore through hydrogen bonding and dipole interactions with biological receptors .
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: belongs to the class of 1,2,4-triazole-containing scaffolds. These heterocyclic compounds have significant pharmacological importance and are found in various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes: One synthetic approach involves using as a key building block. Multistep synthetic routes have been reported to access a wide range of 1,2,4-triazole derivatives.
Reaction Conditions: For example, a method involves refluxing a suspension of potassium salt dithiocarbazinate, hydrazine hydrate, and water to yield the compound.
Industrial Production: While specific industrial production methods may not be widely documented, research continues to explore efficient methodologies for synthesizing new 1,2,4-triazole-containing compounds.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction reactions may involve hydrazine derivatives, while substitution reactions could use halogens or other nucleophiles.
Major Products: These reactions yield diverse products, including antimicrobial agents and medicines like Fluconazole and Anastrozole.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological receptors and its impact on cellular processes.
Industry: Its role in materials science and catalysis is also relevant.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other 1,2,4-triazole derivatives.
Similar Compounds: While I don’t have a specific list, other related compounds include Fluconazole , Flupoxam , and Anastrozole .
Properties
Molecular Formula |
C15H10ClN5O2S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-7-6-10(8-13(12)21(22)23)9-17-20-14(18-19-15(20)24)11-4-2-1-3-5-11/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
YAQJTZQUJGVZTK-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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